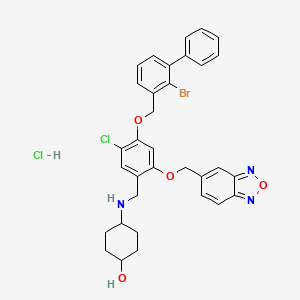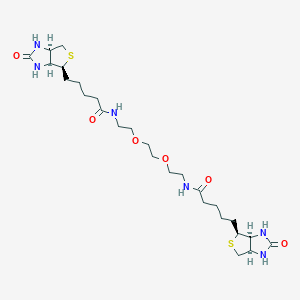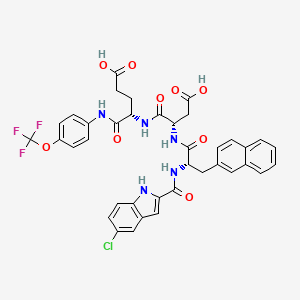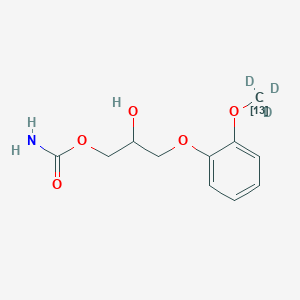
PD-1/PD-L1-IN-18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PD-1/PD-L1-IN-18 is a small-molecule inhibitor targeting the interaction between programmed cell death protein 1 (PD-1) and its ligand, programmed cell death ligand 1 (PD-L1). This interaction is a critical immune checkpoint pathway that tumors exploit to evade the immune system. By inhibiting this interaction, this compound aims to restore the immune system’s ability to recognize and destroy cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PD-1/PD-L1-IN-18 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process often starts with the preparation of a biphenyl core, followed by functionalization to introduce various substituents that enhance the compound’s binding affinity and specificity for PD-L1 .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: PD-1/PD-L1-IN-18 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenation followed by nucleophilic substitution using reagents like sodium iodide or potassium tert-butoxide.
Major Products: The major products formed from these reactions are typically derivatives of the original compound, with modifications that can enhance or alter its biological activity .
Scientific Research Applications
PD-1/PD-L1-IN-18 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PD-1/PD-L1 interaction and develop new inhibitors.
Biology: Helps in understanding the role of PD-1/PD-L1 in immune regulation and cancer biology.
Medicine: Investigated as a potential therapeutic agent for cancer immunotherapy, aiming to enhance the immune system’s ability to target and destroy cancer cells.
Mechanism of Action
PD-1/PD-L1-IN-18 exerts its effects by binding to PD-L1, preventing its interaction with PD-1 on T cells. This blockade restores T cell activity, allowing the immune system to recognize and attack cancer cells. The compound’s mechanism involves the inhibition of inhibitory signals that would otherwise suppress T cell activation and proliferation .
Comparison with Similar Compounds
BMS-202: Another small-molecule inhibitor that induces dimerization of PD-L1, blocking its interaction with PD-1.
Incyte-011: A potent PD-L1 inhibitor with high binding affinity and low cytotoxicity.
CH-4: A small-molecule inhibitor that effectively blocks the PD-1/PD-L1 interaction
Uniqueness: PD-1/PD-L1-IN-18 is unique due to its specific binding properties and its ability to effectively inhibit the PD-1/PD-L1 interaction with minimal off-target effects. Its design and synthesis have been optimized to enhance its pharmacokinetic properties and therapeutic potential .
Properties
Molecular Formula |
C33H32BrCl2N3O4 |
|---|---|
Molecular Weight |
685.4 g/mol |
IUPAC Name |
4-[[2-(2,1,3-benzoxadiazol-5-ylmethoxy)-4-[(2-bromo-3-phenylphenyl)methoxy]-5-chlorophenyl]methylamino]cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C33H31BrClN3O4.ClH/c34-33-23(7-4-8-27(33)22-5-2-1-3-6-22)20-41-32-17-31(40-19-21-9-14-29-30(15-21)38-42-37-29)24(16-28(32)35)18-36-25-10-12-26(39)13-11-25;/h1-9,14-17,25-26,36,39H,10-13,18-20H2;1H |
InChI Key |
NLRBJRMQHYWLTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NCC2=CC(=C(C=C2OCC3=CC4=NON=C4C=C3)OCC5=C(C(=CC=C5)C6=CC=CC=C6)Br)Cl)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate](/img/structure/B12404834.png)






![2-Tert-butoxy-2-[4-(3,4-dimethylphenyl)-3-(methanesulfonamido)-2,5-dimethyl-6-(5-methylchroman-6-yl)phenyl]acetic acid](/img/structure/B12404872.png)



